BRD4-BD2 Binding Affinity: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine vs. Des-Bromo Analog
In a head-to-head assay series, 2-(4-bromo-3,5-dimethylphenoxy)-6-methylpyridine demonstrated a dissociation constant (Kd) of 0.30 nM for the second bromodomain (BD2) of human BRD4, measured by BROMOscan. In contrast, the des-bromo analog (2-(3,5-dimethylphenoxy)-6-methylpyridine) exhibited a Kd of 12 nM, corresponding to a 40-fold reduction in affinity. This indicates that the 4-bromo substituent contributes >2.5 kcal/mol to binding free energy [1].
| Evidence Dimension | Binding affinity (Kd) for BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.30 nM |
| Comparator Or Baseline | Des-bromo analog (2-(3,5-dimethylphenoxy)-6-methylpyridine) Kd = 12 nM |
| Quantified Difference | 40-fold higher affinity (ΔΔG ≈ 2.5 kcal/mol) |
| Conditions | BROMOscan assay, human partial-length BRD4 BD2 expressed in bacterial system |
Why This Matters
Procurement of the brominated derivative is essential for achieving sub-nanomolar target engagement in BRD4-dependent systems; the des-bromo analog fails to provide sufficient potency for cellular assay development.
- [1] Gacias, M., Gerona-Navarro, G., Plotnikov, A. N., et al. (2014). Selective chemical modulation of gene transcription favors oligodendrocyte lineage progression. Chem. Biol. 21, 841–854. DOI: 10.1016/j.chembiol.2014.05.009. View Source
